2-Chloro-4-(phenylamino)quinoline-3-carbonitrile
Description
2-Chloro-4-(phenylamino)quinoline-3-carbonitrile is a quinoline-based heterocyclic compound characterized by a chloro substituent at position 2, a phenylamino group at position 4, and a carbonitrile moiety at position 2. Its synthesis typically involves the condensation of 5,5-disubstituted-1,3-cyclohexanedione with substituted anilines in the presence of ethanol and piperidine, as reported in studies focusing on hexahydroquinoline carbonitrile derivatives . Spectroscopic techniques (IR, ¹H NMR, mass spectrometry) confirm its structure, and elemental analysis ensures purity.
Structure
3D Structure
Properties
Molecular Formula |
C16H10ClN3 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
4-anilino-2-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H10ClN3/c17-16-13(10-18)15(19-11-6-2-1-3-7-11)12-8-4-5-9-14(12)20-16/h1-9H,(H,19,20) |
InChI Key |
SUHXRJQWMNHODH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC3=CC=CC=C32)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction is a cornerstone for synthesizing 3-cyanoquinolines. A representative protocol involves:
-
Condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C for 4.5 hours.
-
Cyclization in diphenyl ether/biphenyl at reflux to yield 4-chloro-6-ethoxy-7-fluoro-3-quinolinecarbonitrile (mp 165–166°C).
Mechanistic Insight : The ethoxymethylene group facilitates cyclization via intramolecular nucleophilic attack, followed by aromatization. The 3-cyano group remains intact due to its electron-withdrawing nature, stabilizing the intermediate.
Halogenation Strategies for 2-Chloro Substitution
Phosphorus Oxychloride-Mediated Chlorination
Chlorination at the 2-position is achieved using phosphorus oxychloride (POCl3):
-
A suspension of 6-methoxy-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile in POCl3 is heated at 105°C for 45 minutes.
-
Workup with saturated sodium carbonate and extraction with methylene chloride/methanol yields 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile (mp 177–179°C).
Optimization Note : Excess POCl3 (3–5 equivalents) and prolonged heating (1–2 hours) improve chlorination efficiency.
Introduction of the 4-Phenylamino Group
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro intermediate undergoes displacement with phenylamine:
-
A mixture of 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile (0.38 mmol), phenylamine (0.42 mmol), and pyridine hydrochloride in 2-ethoxyethanol is heated at 115°C for 45 minutes.
-
Purification via silica gel chromatography (methylene chloride/methanol gradient) yields the 4-phenylamino product.
Critical Parameters :
-
Catalyst : Pyridine hydrochloride enhances the nucleophilicity of the amine.
-
Solvent : High-boiling solvents (e.g., 2-ethoxyethanol) favor SNAr at elevated temperatures.
Alternative Pathways via Direct Ring Functionalization
One-Pot Synthesis from 2-Aminobenzoic Acid Derivatives
A streamlined approach involves:
-
Condensation of 2-amino-4-fluorobenzoic acid with dimethylformamide diethylacetal in refluxing toluene to form an ethoxymethylene intermediate.
-
Cyclization with cyanoacetate derivatives, followed by sequential chlorination and amination.
Yield Optimization :
-
Step 1 : 65–70% yield after hydrous magnesium silicate filtration.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purity (mp, °C) |
|---|---|---|---|---|
| Gould-Jacobs Cyclization | 3-Fluoro-4-methoxyaniline | Ethyl cyanoacetate | 58 | 165–166 |
| POCl3 Chlorination | 4-Oxo-quinolinecarbonitrile | POCl3, Pyridine | 72 | 177–179 |
| SNAr Amination | 4-Chloro-quinolinecarbonitrile | Phenylamine, Pyridine·HCl | 68 | 188–190 |
Key Findings :
-
POCl3-mediated chlorination offers higher yields compared to bromination alternatives.
-
SNAr with phenylamine requires stoichiometric pyridine·HCl to suppress side reactions.
Challenges and Mitigation Strategies
Byproduct Formation in Amination
Competing hydrolysis of the 3-cyano group to carboxylic acids is observed under basic conditions. Mitigation includes:
Chemical Reactions Analysis
Substitution Reactions
The chloro group at position 2 of 2-chloro-4-(phenylamino)quinoline-3-carbonitrile undergoes nucleophilic substitution. Common nucleophiles include amines, thiols, and alkoxides, facilitated by bases like pyridine hydrochloride or potassium carbonate in solvents such as DMF or ethanol .
Key Observations :
-
Reagents : Sodium methoxide, potassium carbonate, or pyridine hydrochloride.
-
Conditions : Elevated temperatures (100–110°C) in polar aprotic solvents.
-
Products : Substituted quinolines (e.g., amino, thioether, or alkoxy derivatives) .
| Reaction Type | Nucleophile | Product Example |
|---|---|---|
| Amination | Aniline derivatives | 4-(Phenylamino)quinoline-3-carbonitrile |
| Thiolation | Thiols | 4-(Phenylthio)quinoline-3-carbonitrile |
Oxidation and Reduction
The nitrile group at position 3 and the chloro group at position 2 are reactive sites:
Oxidation :
-
Reagents : Potassium permanganate, chromium trioxide.
-
Conditions : Acidic or basic media.
-
Outcome : Conversion of nitrile to carboxylic acid or amide derivatives.
Reduction :
-
Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Conditions : THF or ethanol.
| Reaction Type | Reagent | Product Example |
|---|---|---|
| Nitrile → Amine | LiAlH₄ | (2-Chloroquinolin-3-yl)methanamine |
| Chloro → Hydrogen | Catalytic hydrogenation | 4-(Phenylamino)quinoline-3-carbonitrile |
Cyclization Reactions
The quinoline scaffold participates in cyclization to form fused heterocycles:
-
Multicomponent Reactions :
Example : Reaction with 2-amino-5-methyl-thiophene-3-carbonitrile yields fused thiophene-quinoline derivatives .
Analytical Characterization
Key analytical data from related compounds (e.g., HRMS, NMR) inform reaction mechanisms:
HRMS Data :
NMR Shifts :
Mechanistic Insights
The chloro group’s substitution follows an SNAr (Nucleophilic Aromatic Substitution) mechanism, enabled by electron-withdrawing groups (e.g., nitrile) . Reduction of the nitrile proceeds via a two-electron transfer pathway, yielding primary amines .
Comparative Analysis with Analogues
Scientific Research Applications
Medicinal Chemistry
Anticancer Potential
Research indicates that 2-Chloro-4-(phenylamino)quinoline-3-carbonitrile exhibits promising anticancer properties. It acts as an inhibitor of protein tyrosine kinases, which are crucial in the regulation of cell growth and proliferation. Inhibiting these kinases can prevent the abnormal growth associated with cancerous cells . For instance, derivatives of quinoline compounds have shown enhanced activities against human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) kinases, which are often overexpressed in tumors .
Antimicrobial Activity
The compound also demonstrates antimicrobial effects, making it a candidate for developing new antibacterial agents. Studies have shown that derivatives of quinoline can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves interference with bacterial DNA synthesis or enzyme activity critical for bacterial survival.
Material Science
Organic Semiconductors
In material science, this compound is utilized in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to form stable thin films contributes to its effectiveness in these applications.
Biological Research
Enzyme Mechanism Studies
The compound serves as a valuable probe in biological research for studying enzyme mechanisms and protein interactions. Its ability to bind to specific enzymes allows researchers to elucidate the functional roles of these proteins in various biological pathways.
Table 1: Summary of Anticancer Activities
Table 2: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of 2-Chloro-4-(phenylamino)quinoline-3-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with DNA or RNA, leading to disruptions in cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Table 1: Key Structural Analogues and Modifications
Antimicrobial Activity
- Target Compound : Exhibits moderate to strong antifungal and antibacterial activity in screening studies .
- Pyran Derivatives (QP-Cl, QP-OCH₃, QP-NO₂): Show superior activity against E. coli, S. aureus, and P. aeruginosa, with QP-Cl outperforming penicillin G in some cases .
- Hexahydroquinoline Derivatives: Substitutions like nitro (NO₂) or methoxy (OCH₃) enhance lipophilicity, improving membrane penetration and efficacy .
Kinase Inhibition
- Neratinib: Contains the same quinoline-3-carbonitrile core but includes a dimethylamino-but-2-enamide group for irreversible EGFR/HER2 binding. This modification increases therapeutic potency in cancer treatment .
Lipophilicity and Bioavailability
- Lipophilicity (log k) varies significantly: Target Compound: Moderate log k due to chloro and phenylamino groups . Neratinib: Higher log k from hydrophobic substituents, enhancing blood-brain barrier penetration . QP-NO₂: Nitro group increases log k, correlating with improved antibacterial activity .
Biological Activity
2-Chloro-4-(phenylamino)quinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H12ClN3
- Molecular Weight : 285.74 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Antimicrobial Properties
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial DNA synthesis and cell wall integrity .
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. It has demonstrated inhibitory effects on several human cancer cell lines by targeting specific protein kinases involved in tumor growth and proliferation . The mechanism involves the inhibition of tyrosine kinases, which are crucial for signaling pathways that regulate cell division and survival.
Antiviral Activity
Additionally, some studies suggest that quinoline derivatives possess antiviral properties. They may interfere with viral replication processes by inhibiting key viral enzymes or by altering host cell environments to be less favorable for viral proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Protein Kinase Inhibition : The compound inhibits specific protein kinases, thereby disrupting signaling pathways that lead to abnormal cell growth .
- DNA Interaction : Quinoline derivatives are known to intercalate into DNA, causing structural changes that inhibit replication and transcription processes .
- Reactive Oxygen Species Generation : It may induce oxidative stress in cells, leading to apoptosis in cancer cells .
Study 1: Antimicrobial Efficacy
A study conducted on a series of quinoline derivatives including this compound showed promising results against Candida albicans and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was effective at low concentrations, supporting its potential as a therapeutic agent in treating infections caused by these pathogens .
Study 2: Anticancer Activity
In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in various cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development .
Comparative Analysis with Similar Compounds
Q & A
Q. What statistical metrics ensure reliability in crystallographic refinement?
- Methodological Answer : Monitor R-factor convergence (target <5%), wR₂ (<15%), and goodness-of-fit (GOF ~1.0). Use the Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions and validate packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
